molecular formula C12H16F2N2O3S B13849924 2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol

2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol

Katalognummer: B13849924
Molekulargewicht: 306.33 g/mol
InChI-Schlüssel: ZZRLFQIRBBDIPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol is a synthetic organic compound characterized by the presence of fluorine atoms and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol typically involves multiple steps, starting with the preparation of the core phenol structure, followed by the introduction of fluorine atoms and the piperazine ring. One common method involves the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the phenol ring. The piperazine ring is then attached through a series of condensation reactions, often using sulfonyl chlorides as intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis. Purification steps, such as recrystallization and chromatography, are employed to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group results in quinones, while substitution reactions can yield a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The fluorine atoms and piperazine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol is unique due to the presence of both fluorine atoms and a sulfonyl-substituted piperazine ring. This combination imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C12H16F2N2O3S

Molekulargewicht

306.33 g/mol

IUPAC-Name

2,6-difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol

InChI

InChI=1S/C12H16F2N2O3S/c1-20(18,19)16-4-2-15(3-5-16)8-9-6-10(13)12(17)11(14)7-9/h6-7,17H,2-5,8H2,1H3

InChI-Schlüssel

ZZRLFQIRBBDIPZ-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)F)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.